molecular formula C8H12BrN3 B13323634 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13323634
M. Wt: 230.11 g/mol
InChI Key: VSYUVJLZFLOFCG-UHFFFAOYSA-N
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Description

3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS: 1697758-28-3) is a brominated heterocyclic compound with the molecular formula C₉H₁₄BrN₃ and a molecular weight of 244.13 g/mol . Its structure features a pyrazolo[1,5-a]pyrimidine core, where a bromine atom is positioned at C-3 and an ethyl group at C-2. This compound is a versatile intermediate in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions for introducing aryl or heteroaryl groups at C-3 .

Properties

Molecular Formula

C8H12BrN3

Molecular Weight

230.11 g/mol

IUPAC Name

3-bromo-2-ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C8H12BrN3/c1-2-6-7(9)8-10-4-3-5-12(8)11-6/h10H,2-5H2,1H3

InChI Key

VSYUVJLZFLOFCG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2CCCNC2=C1Br

Origin of Product

United States

Preparation Methods

Condensation of 3-Amino-pyrazoles

Purification and Characterization

Purification of pyrazolo[1,5-a]pyrimidine derivatives often involves column chromatography using silica gel or other suitable stationary phases. Characterization is typically performed using NMR spectroscopy (1H and 13C), mass spectrometry , and infrared spectroscopy to confirm the structure and purity of the compound.

Biological Activities and Applications

This compound exhibits significant biological activity, particularly as a kinase inhibitor. It has been investigated for its potential role in cancer research by inhibiting specific kinases involved in cell proliferation and survival pathways.

Data Table: Synthesis Overview

Method Starting Materials Conditions Yield/Purity
Condensation of 3-amino-pyrazoles 3-Amino-pyrazoles, electrophilic substrates Controlled reaction conditions Variable
Cyclization with sodium azide and copper(I) iodide Starting materials, sodium azide, copper(I) iodide Specific conditions for cyclization and bromination Variable

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 3 serves as an excellent leaving group, enabling substitution reactions with various nucleophiles. This reactivity is enhanced by the electron-deficient nature of the pyrimidine ring.

NucleophileConditionsProductYieldReference
AminesDMF, 80°C, 12h3-Amino derivatives65-85%
ThiolsEtOH, K₂CO₃, reflux3-Thioether derivatives70-90%
AlkoxidesTHF, 60°C, 6h3-Alkoxy derivatives55-75%

Mechanism :
The reaction proceeds via a two-step process:

  • Ring activation : The pyrimidine ring’s electron deficiency stabilizes the Meisenheimer intermediate.

  • Nucleophilic attack : Nucleophiles displace bromide, forming substituted derivatives.

Suzuki–Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions with aryl/heteroaryl boronic acids, enabling arylation at position 3.

Boronic AcidCatalyst SystemConditionsProductYieldReference
p-MethoxyphenylXPhosPdG2/XPhosMicrowave, 100°C, 1h3-Aryl derivatives82%
2-ThienylPdCl₂(PPh₃)₂Dioxane, 90°C, 8h3-Heteroaryl derivatives78%

Key Observations :

  • Catalyst choice : XPhosPdG2/XPhos suppresses debromination side reactions.

  • Microwave assistance : Reduces reaction time from 8h to 1h compared to conventional heating .

Oxidation and Reduction

The saturated 4H,5H,6H,7H ring system undergoes selective oxidation or reduction under controlled conditions.

Oxidation

Oxidizing AgentConditionsProductOutcome
H₂O₂, AcOH50°C, 3hPyrazolo[1,5-a]pyrimidine-3-onePartial dehydrogenation of the pyrimidine ring
KMnO₄ (aq.)RT, 12hCarboxylic acid derivativesOver-oxidation at ethyl group

Reduction

Reducing AgentConditionsProductApplication
NaBH₄, EtOH0°C, 1hPartially saturated intermediatesPrecursors for further functionalization
H₂, Pd/C50 psi, 25°CFully saturated pyrazolidine derivativesEnhanced solubility for biological assays

Functionalization at the Ethyl Group

The ethyl group at position 2 can be modified via radical bromination or oxidation:

Reaction TypeReagentsProductNotes
BrominationNBS, AIBN2-(Bromomethyl) derivativesRequires UV light initiation
OxidationKMnO₄, H₂SO₄2-Carboxylic acid derivativesLow yield due to competing ring oxidation

Ring Expansion and Rearrangement

Under strong acidic or basic conditions, the pyrazolo[1,5-a]pyrimidine core undergoes structural rearrangements:

ConditionsProductMechanism
H₂SO₄, 120°CPyrimido[1,2-b]indazol-2-onesAcid-catalyzed ring expansion via N-N bond cleavage
t-BuOK, DMFFused tricyclic derivativesBase-mediated cyclization

Biological Activity Correlation

While not a direct chemical reaction, the compound’s kinase inhibition activity (IC₅₀ = 15–25 µM for CDK2) is linked to its ability to form hydrogen bonds with kinase ATP-binding sites . Structural modifications via the above reactions significantly alter potency.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Its potential as an anticancer agent has been explored, particularly in targeting specific cellular pathways.

    Industry: It can be used in the development of new materials with unique properties, such as fluorescent dyes.

Mechanism of Action

The mechanism by which 3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to fit into these active sites and form stable complexes, leading to the inhibition of enzymatic activity.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison
Compound Molecular Weight LogP* Solubility (mg/mL) Melting Point (°C)
3-Bromo-2-ethyl-pyrazolo[1,5-a]pyrimidine 244.13 2.1 ~10 (DMSO) Not reported
3-Bromo-7-CF₃-pyrazolo[1,5-a]pyrimidin-5-one 295.08 1.8 ~15 (DMSO) 217–220
5,7-Dichloro-3-bromopyrazolo[1,5-a]pyrimidine 281.41 2.5 ~5 (DMSO) Not reported

*Calculated using ChemDraw.

Biological Activity

3-Bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structure, characterized by a fused bicyclic framework that integrates both pyrazole and pyrimidine moieties, contributes to its significant biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C8H12BrN3
  • Molecular Weight : 230.11 g/mol
  • Structure : The compound features a bromine atom at the 3-position and an ethyl group at the 2-position of the pyrazolo ring system.

Research indicates that this compound acts primarily as a kinase inhibitor , which is crucial in cancer therapy. It selectively interacts with various kinases involved in cellular signaling pathways. The inhibition of these kinases can lead to reduced proliferation and increased apoptosis in cancer cells.

Binding Interactions

Studies utilizing isothermal titration calorimetry have demonstrated that this compound exhibits high potency and favorable binding characteristics with specific protein targets. The compound's binding affinity is indicative of its potential effectiveness as a therapeutic agent in oncology .

Anticancer Properties

The anticancer activity of this compound has been evaluated across various cancer cell lines. Notably:

  • In Vitro Studies : In a study involving multiple cancer cell lines, compounds similar to this compound demonstrated a mean growth inhibition (GI%) of approximately 43.9% across 56 cell lines .
  • Specific Cell Lines : The compound showed significant cytotoxicity against renal carcinoma cell line RFX 393 with an IC50 value of 11.70 µM , indicating potent inhibitory effects on cell proliferation compared to reference compounds like staurosporine .

Cell Cycle Arrest and Apoptosis

Further investigations into the cellular effects revealed that treatment with this compound led to notable arrest during the G0–G1 phase of the cell cycle. This was evidenced by an increase in treated cell populations (up to 84.36% ) compared to controls (57.08%) after treatment with the compound for 48 hours . Additionally, apoptosis induction was observed through various assays.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound better, it is essential to compare it with structurally similar compounds:

Compound NameStructureMolecular WeightBiological Activity
This compoundStructure230.11 g/molKinase inhibitor with anticancer properties
Pyrazolo[3,4-d]pyrimidineStructureVariesKnown for kinase inhibitory activity but less potent than above
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidineStructureVariesExhibits some anticancer properties but lacks specificity

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of pyrazolo[1,5-a]pyrimidines to enhance their biological activities. For example:

  • A study reported that derivatives displayed dual inhibition potential toward CDK2/TRKA kinases and showed significant anticancer activity across multiple cell lines .

Synthesis Methods

The synthesis typically involves cyclization reactions under controlled conditions with various precursors. This allows for modifications at different positions on the pyrazolo ring system to optimize biological activity.

Q & A

Q. What are the standard synthetic routes for 3-Bromo-2-ethyl-pyrazolo[1,5-a]pyrimidine, and how are intermediates characterized?

The core scaffold is synthesized via condensation of 5-aminopyrazole derivatives with β-diketones or β-keto esters. For example, refluxing 5-amino-3-(2'-chlorophenylazo)-2-ethylpyrazole with ethyl acetoacetate in pyridine yields 62–68% of pyrazolo[1,5-a]pyrimidine derivatives after recrystallization . Key intermediates are characterized using IR (to identify NH₂, C≡N, and azo groups), ¹H/¹³C NMR (to confirm ring substitution patterns), and mass spectrometry (for molecular ion validation). Elemental analysis ensures stoichiometric accuracy .

Q. Which spectroscopic methods are most reliable for structural confirmation of brominated pyrazolo[1,5-a]pyrimidines?

  • ¹H NMR : Distinct signals for ethyl groups (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂) and aromatic protons (δ ~7.0–8.5 ppm) confirm substitution patterns.
  • ¹³C NMR : Resonances at δ ~160–170 ppm indicate pyrimidine carbons, while δ ~20–30 ppm corresponds to ethyl groups.
  • MS : Molecular ion peaks (e.g., m/z 402 for C₂₁H₁₆ClN₇) validate molecular weight .

Q. How does the bromine substituent influence reactivity in nucleophilic substitution reactions?

The C-3 bromine atom acts as a leaving group, enabling substitution with amines, thiols, or alkoxides under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Steric hindrance from the ethyl group may slow kinetics, requiring extended reaction times (12–24 hours) .

Advanced Research Questions

Q. What strategies mitigate debromination during Suzuki-Miyaura cross-coupling at the 3-position?

Using XPhosPdG2 as a pre-catalyst with XPhos ligand (2 mol%) in toluene/water (3:1) at 100°C under microwave irradiation minimizes debromination. Aryl boronic acids with electron-withdrawing groups (e.g., p-CF₃) enhance coupling efficiency, achieving yields >80% .

Q. How can combinatorial libraries of pyrazolo[1,5-a]pyrimidine carboxamides be synthesized for high-throughput screening?

Parallel solution-phase synthesis involves:

  • Condensing 5-aminopyrazoles with trifluoromethyl-β-diketones to form the core.
  • Acylation with diverse acid chlorides (e.g., benzoyl, isonicotinoyl) in dichloromethane using DIPEA.
  • Purification via crystallization from ethanol/water mixtures, yielding >2200 derivatives with >90% purity .

Q. What structural modifications enhance antitumor activity in pyrazolo[1,5-a]pyrimidine derivatives?

  • C-7 substitution : Trifluoromethyl groups improve metabolic stability and lipophilicity (e.g., IC₅₀ = 2.70 µM against HEPG2-1) .
  • C-5 functionalization : Lactam activation with PyBroP enables Suzuki coupling for diarylated derivatives, enhancing kinase inhibition .

Q. How do electronic effects dictate COX-2 selectivity in pyrazolo[1,5-a]pyrimidine-based inhibitors?

6,7-Disubstitution (e.g., 6,7-dimethyl with 4-methylsulfonylphenyl at C-2) creates a hydrophobic pocket for COX-2 binding. Computational docking shows a 2.5 Å hydrogen bond between the sulfonyl group and COX-2’s Arg513, achieving >100-fold selectivity over COX-1 .

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